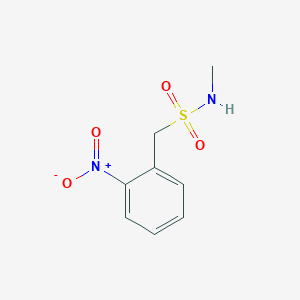
N-methyl-1-(2-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(2-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S. This compound is known for its applications in various chemical reactions and its role as a reagent in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(2-nitrophenyl)methanesulfonamide can be synthesized through the reaction of (2-nitrophenyl)methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Major Products
Reduction: The major product is N-methyl-1-(2-aminophenyl)methanesulfonamide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-methyl-1-(2-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(4-nitrophenyl)methanesulfonamide: Similar structure but with the nitro group at the para position.
N-methyl-N-(2-nitrophenyl)methanesulfonamide: Similar structure with a different substitution pattern.
Uniqueness
N-methyl-1-(2-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interactions. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para-substituted analogs .
Properties
CAS No. |
106840-38-4 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-methyl-1-(2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3 |
InChI Key |
CYIBIBZRCYTBMN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


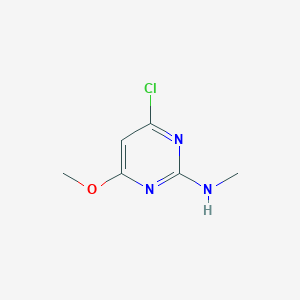
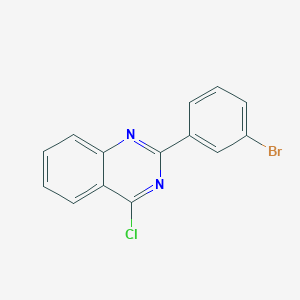
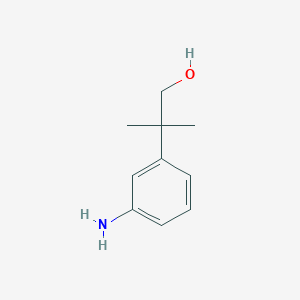
![tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate](/img/structure/B13477051.png)
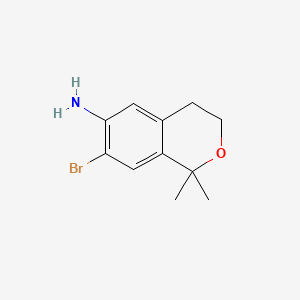
![2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13477060.png)
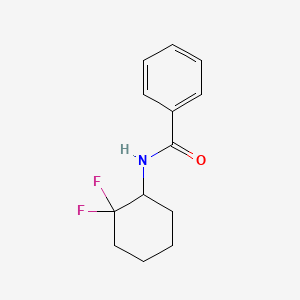
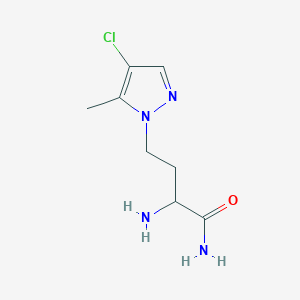
![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)
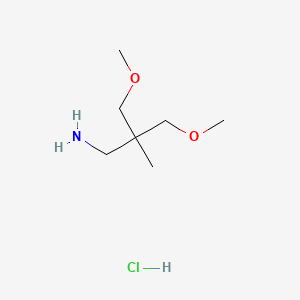
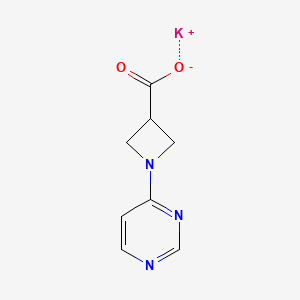
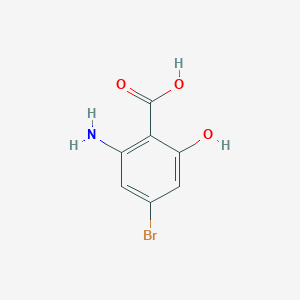
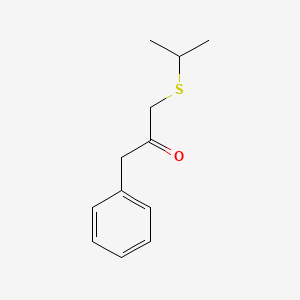
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)
